5-Aminopentanamide hydrochloride

Übersicht

Beschreibung

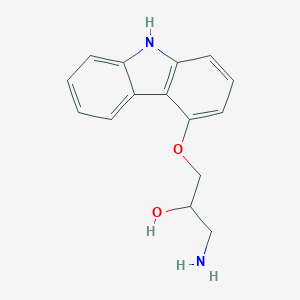

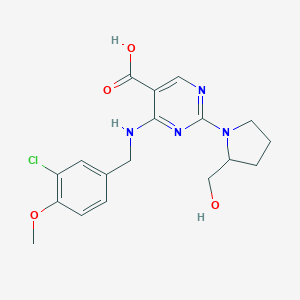

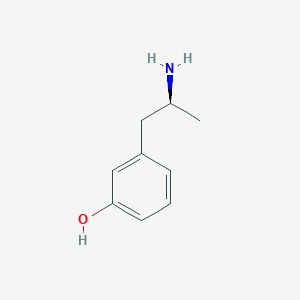

5-Aminopentanamide hydrochloride is a chemical compound that has been the subject of various synthesis methods in academic research. It is a derivative of 5-amino-4-oxopentanoic acid, which is an intermediate in the synthesis of various pharmaceutical and chemical products. The compound is characterized by the presence of an amide group attached to a five-carbon chain with an amino group at one end and a hydrochloride salt form, indicating its synthesis in an acidic environment.

Synthesis Analysis

The synthesis of 5-amino-4-oxopentanoic acid hydrochloride, a closely related compound to 5-aminopentanamide hydrochloride, has been explored through different methods. One approach involves the electroreduction of methyl 5-nitro-4-oxopentanate in acidic-alcoholic solutions. Factors such as cathode material, temperature, solvent nature, and concentrations of the initial nitro compound and hydrochloric acid were studied to optimize the yield and quality of the product. The highest yields were achieved using a copper cathode in a filter-press cell, with an overall substance yield of 61.1–66.0% and a current yield of 68.1–68.6%. The main substance content in the electrochemically obtained samples was between 89.5–91.0% .

Another synthesis route reported the selective bromination of 4-oxopentanoic acid in methanol with urea to produce 4-oxo-5-bromopentanoic acid methyl ester, a key intermediate. This intermediate was then used to obtain 4-oxo-5-aminopentanoic acid hydrochloride. An alternative method involved the use of 1-phthalimido-3-bromoacetone and Meldrum's acid .

A third method described the synthesis starting from levulinic acid, which underwent esterification and bromination to yield methyl 5- or 3-bromolevulinates. This intermediate was then reacted with potassium phthalimide in the presence of DMF, followed by acidolysis, achieving an overall yield of 44% .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-aminopentanamide hydrochloride-related compounds include electroreduction, bromination, esterification, and acidolysis. These reactions are influenced by various factors such as the choice of solvents, catalysts, and reaction conditions. The electroreduction process, for instance, leads to a mixture of products including hydroxyamino and amino compounds, as well as by-products like ammonium chloride, nitromethane, methylhydroxylamine hydrochloride, and monomethylamine hydrochloride, with their ratios depending on the electrolysis conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-aminopentanamide hydrochloride are not directly discussed in the provided papers. However, the properties of 5-amino-4-oxopentanoic acid hydrochloride, which shares structural similarities, suggest that the compound is likely to be a solid at room temperature and soluble in water due to its hydrochloride salt form. The presence of both amino and amide groups would also suggest potential for hydrogen bonding, affecting its solubility and melting point. The electrochemical synthesis method indicates that the compound can be obtained in a relatively pure state with a high content of the main substance .

Wissenschaftliche Forschungsanwendungen

Application 1: Photodynamic Therapy Against Pathogens and Cancer Cells

- Summary of the Application: 5-ALA is used in the elimination of pathogens or cancer cells by photodynamic therapy (PDT) due to the photosensitizer reaction which releases reactive oxygen species (ROS) .

- Methods of Application: In this study, hydrogen chloride, sodium acetate, and ammonia were examined to maximize the recovery of 5-ALA from ion-exchange chromatography (IEC). A 92% recovery in 1 M ammonia at pH 9.5 was obtained .

- Results or Outcomes: The purified 5-ALA was verified to eliminate 74% of A549 human lung cancer and 83% of A375 melanoma skin cancer cells. Moreover, Proteus hauseri, Aeromonas hydrophila, Bacillus cereus, and Staphylococcus aureus were killed via anti-microbial PDT with 1% 5-ALA and reached 100% killing rate at optimal condition .

Application 2: Methanol-Based 5-Aminovalerate Production

- Summary of the Application: In this study, methanol-based production of 5-aminovalerate (5AVA) was established using recombinant Bacillus methanolicus strains. 5AVA is a building block of polyamides and a candidate to become the C5 platform chemical for the production of, among others, δ-valerolactam, 5-hydroxy-valerate, glutarate, and 1,5-pentanediol .

- Methods of Application: The study tested five different 5AVA biosynthesis pathways, whereof two directly convert L-lysine to 5AVA and three use cadaverine as an intermediate .

- Results or Outcomes: The efforts resulted in proof-of-concept 5AVA production from methanol at 50°C, enabled by two pathways out of the five tested with the highest titer of 0.02 g l –1 .

Application 3: Promoting Plant Growth and Enhancing Stress Resistance

- Summary of the Application: 5-ALA plays a vital role in promoting plant growth, enhancing stress resistance, and improving fruit yield and quality .

- Methods of Application: The study emphasizes the research progress on 5-ALA biosynthesis via the C4/C5 pathway in microbial cells .

- Results or Outcomes: The study proposes potential strategies for improving the biosynthesis of 5-ALA and understanding the related mechanisms to further promote its industrial application .

Application 4: Promoting Ripening and Accumulation of Metabolites in Postharvest Tomato Fruit

- Summary of the Application: 5-ALA promotes ripening and accumulation of primary and secondary metabolites in postharvest tomato fruit .

- Methods of Application: Tomato fruits were harvested at mature green stage and sprayed with 200 mg L –1 ALA on fruit surface .

- Results or Outcomes: The exogenous ALA could not only promote postharvest tomato fruit ripening but also improve the internal nutritional and flavor quality of tomato fruit .

Application 5: Photodynamic Diagnosis of Various Cancers

- Summary of the Application: 5-ALA is used in the photodynamic diagnosis of various cancers, such as brain cancer, gastric cancer, bladder cancer, skin cancer, lung cancer, and breast cancer .

- Methods of Application: The study involves exciting with visible blue light (375–445 nm), the red fluorescence (600–740 nm) was emitted .

- Results or Outcomes: The study resulted in successful use of 5-ALA in the treatment of various cancers .

Application 6: Enhancing Crop Resistance to Environmental Stresses

- Summary of the Application: 5-ALA can be used to enhance crop resistance to environmental stresses .

- Methods of Application: The study emphasizes the research progress on 5-ALA biosynthesis via the C4/C5 pathway in microbial cells .

- Results or Outcomes: The study proposes potential strategies for improving the biosynthesis of 5-ALA and understanding the related mechanisms to further promote its industrial application .

Application 7: Improving the Color and Internal Quality of Fruits

- Summary of the Application: 5-ALA plays an important role in plant growth and development. It can also be used to enhance crop resistance to environmental stresses and improve the color and internal quality of fruits .

- Methods of Application: Tomato fruits were harvested at mature green stage and sprayed with 200 mg L –1 ALA on fruit surface .

- Results or Outcomes: The results indicated that exogenous ALA (200 mg⋅L –1) increased the contents of soluble sugars, soluble proteins, total free amino acids, and vitamin C as well as 11 kinds of amino acid components in tomato fruits and reduced the content of titratable acids, thus improving the quality of tomato fruits .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

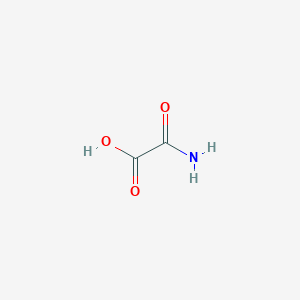

IUPAC Name |

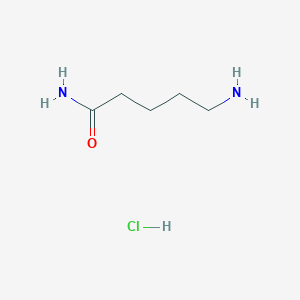

5-aminopentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVRUUAXBANYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminopentanamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.